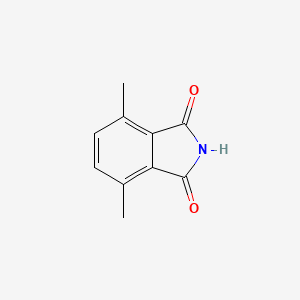

1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-

Description

Historical Context and Evolution of Isoindole-1,3(2H)-dione Chemistry

The chemistry of isoindole-1,3(2H)-diones, commonly known as phthalimides, is a field with deep historical roots that has undergone significant evolution. The journey began in the late 19th century and has since expanded from foundational synthetic methods to complex applications in drug discovery and materials science.

A pivotal moment in the history of phthalimide (B116566) chemistry was the development of the Gabriel Synthesis in 1887 by German chemist Siegmund Gabriel. scienceinfo.comyoutube.com This reaction provided a reliable method for synthesizing primary amines from alkyl halides, using potassium phthalimide as a key reagent. masterorganicchemistry.com The Gabriel synthesis was a significant advancement as it circumvented the issue of over-alkylation often encountered when using ammonia (B1221849), thus offering a more controlled and efficient pathway to primary amines. youtube.com

The core structure of these compounds, the phthalimide ring, is an imide derivative of phthalic acid. japsonline.com Early synthetic methods involved the straightforward condensation of phthalic anhydride (B1165640) with ammonia or primary amines at high temperatures. organic-chemistry.org Over the decades, synthetic methodologies have diversified to include microwave-assisted synthesis, the use of novel catalysts, and reactions under milder conditions. semanticscholar.orgnih.gov

The trajectory of phthalimide chemistry was dramatically impacted by the discovery of thalidomide (B1683933) in the mid-20th century. Initially marketed as a sedative, its tragic teratogenic effects led to a crisis that reshaped pharmaceutical regulations worldwide. However, subsequent research revealed thalidomide's potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for treating conditions like multiple myeloma and leprosy. researchgate.netmdpi.com This revitalization sparked immense interest in phthalimide derivatives as a "privileged scaffold" in medicinal chemistry, spurring the development of analogues like lenalidomide (B1683929) and pomalidomide (B1683931) with improved efficacy and safety profiles. researchgate.netmdpi.com

This evolution from a simple synthetic building block to a complex pharmacophore highlights the dynamic history of isoindole-1,3(2H)-dione chemistry, setting the stage for the exploration of specifically substituted derivatives like 4,7-dimethyl-1H-isoindole-1,3(2H)-dione.

| Key Milestones in Isoindole-1,3(2H)-dione (Phthalimide) Chemistry | | :--- | :--- | | Date | Discovery / Development | | 1887 | Siegmund Gabriel develops the Gabriel Synthesis for the preparation of primary amines using potassium phthalimide. scienceinfo.com | | ~1957 | Thalidomide is introduced as a sedative and antiemetic. | | ~1961 | The teratogenic effects of thalidomide are discovered, leading to its withdrawal from the market. | | 1998 | The U.S. FDA approves thalidomide for the treatment of erythema nodosum leprosum, a complication of leprosy. researchgate.net | | 2006 | The U.S. FDA approves lenalidomide, a thalidomide analogue, for the treatment of multiple myeloma. researchgate.net | | 2013 | The U.S. FDA approves pomalidomide, another thalidomide analogue, for advanced multiple myeloma. mdpi.com | | 2010-Present | Expansion of synthetic methods including carbonylative cyclizations and C-H activation to build the phthalimide core. nih.govrsc.org |

Structural Significance of the 4,7-dimethyl-1H-Isoindole-1,3(2H)-dione Framework

The chemical behavior and biological activity of a phthalimide derivative are intrinsically linked to its molecular structure. The 4,7-dimethyl-1H-isoindole-1,3(2H)-dione framework possesses the fundamental features of the phthalimide core, which are then modulated by the presence of two methyl groups on the aromatic ring.

The core isoindole-1,3-dione structure consists of a bicyclic system where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring containing two carbonyl groups. japsonline.com This arrangement results in a planar, hydrophobic molecule, a characteristic that facilitates its passage across biological membranes. japsonline.comjapsonline.com A key feature of the imide group is the acidity of the N-H proton. The two adjacent electron-withdrawing carbonyl groups stabilize the resulting conjugate base (the phthalimide anion) through resonance, making the proton readily removable by a base. masterorganicchemistry.com This property is fundamental to its role in the Gabriel synthesis and other N-alkylation reactions. organic-chemistry.org

The addition of methyl groups at the 4 and 7 positions introduces specific modifications to the parent scaffold:

Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. Their presence on the benzene ring increases the electron density of the aromatic system. This can influence the reactivity of the ring in electrophilic aromatic substitution reactions and can modulate the electronic properties of the entire molecule. For certain catalytic reactions, electron-donating groups on the aryl ring have been shown to have a positive effect on reaction progress. rsc.org

Steric Hindrance: The methyl groups add steric bulk to the molecule. This can influence how the molecule interacts with biological targets, such as enzyme active sites, potentially leading to altered selectivity or potency. Studies on other molecular systems have shown that installing steric bulk via methyl substitution can spatially suppress off-target interactions. acs.org

These structural modifications mean that 4,7-dimethyl-1H-isoindole-1,3(2H)-dione, while belonging to the phthalimide family, is a distinct chemical entity with a unique combination of electronic, steric, and lipophilic properties that can be leveraged in various chemical and biological applications.

Overview of Research Trajectories for Phthalimide Derivatives

Research into phthalimide derivatives has expanded into numerous scientific disciplines, driven by the scaffold's versatility and wide spectrum of activities. The primary research trajectories can be broadly categorized into medicinal chemistry, materials science, and organic synthesis.

In medicinal chemistry , the phthalimide scaffold is considered a privileged structure due to its presence in molecules with a vast array of biological activities. mdpi.com Following the renaissance of thalidomide, research has focused on designing and synthesizing novel derivatives with targeted therapeutic effects. This has led to the discovery of compounds with potent anti-inflammatory, anticancer, anticonvulsant, analgesic, antimicrobial, and immunomodulatory properties. researchgate.netnih.govucl.ac.uk The mechanism of action often involves the inhibition of specific enzymes or interference with cellular signaling pathways, such as the inhibition of tumor necrosis factor-alpha (TNF-α). nih.gov

In materials science and agrochemicals , the structural features of phthalimides have been exploited for non-pharmaceutical applications. Their stable, planar structure and electronic properties make them suitable components for creating dyes, polymers, and electrochromic materials that can change color upon electrochemical reduction. mdpi.com In agriculture, certain N-substituted phthalimides have been developed as potent fungicides and plant growth regulators. researchgate.net

In organic synthesis , phthalimide continues to be an indispensable tool. Beyond its classic use in the Gabriel synthesis, it serves as a crucial protecting group for primary amines in the multi-step synthesis of complex molecules like peptides and natural products. organic-chemistry.org Modern synthetic chemistry continues to explore new ways to construct and functionalize the phthalimide core itself, utilizing advanced catalytic systems and novel reaction pathways to create structurally diverse libraries of these compounds for further investigation. rsc.orgrsc.org

| Prominent Research Applications of the Phthalimide Scaffold | | :--- | :--- | :--- | | Research Area | Application / Activity | Illustrative Examples | | Medicinal Chemistry | Anti-inflammatory, Immunomodulatory | Thalidomide, Lenalidomide, Pomalidomide researchgate.netmdpi.com | | | Anticancer / Antitumor | Investigated as DNA-binding agents and enzyme inhibitors researchgate.net | | | Antimicrobial (Antibacterial, Antifungal) | Derivatives showing activity against Bacillus subtilis and other microbes mdpi.com | | | Anticonvulsant | N-substituted phthalimides evaluated in seizure models ucl.ac.uk | | | Antiviral (including Anti-HIV) | N-substituted derivatives screened for activity against HIV replication japsonline.com | | | Antimalarial | Derivatives designed as inhibitors of Plasmodium falciparum acs.org | | Agrochemicals | Fungicides, Plant Growth Regulators | Folpet, AC94377 (Gibberellin mimic) researchgate.net | | Materials Science | Dyes, Polymers, Electrochromic Materials | Naphthalene phthalimide derivatives for cathodic electrochromic materials mdpi.com | | Organic Synthesis | Synthesis of Primary Amines | Gabriel Phthalimide Synthesis scienceinfo.com | | | Protecting Group Chemistry | Protection of amines in peptide and alkaloid synthesis organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)11-10(8)13/h3-4H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLNDLDZXKJABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372907 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-88-2 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 1h Isoindole 1,3 2h Dione, 4,7 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Data Analysis of Methyl Protons and Aromatic/Aliphatic Regions

In a hypothetical ¹H NMR spectrum, the methyl protons at the 4 and 7 positions would likely appear as a singlet in the aliphatic region, typically between δ 2.0 and 2.5 ppm. The aromatic protons on the benzene (B151609) ring would be expected in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific splitting pattern of these aromatic protons would depend on their coupling with each other. The proton attached to the nitrogen atom of the imide group would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopic Assignments and Correlation Studies

A ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbons of the imide ring, typically in the range of δ 165-180 ppm. researchgate.netlibretexts.org The aromatic carbons would generate signals between δ 120 and 150 ppm, with the carbons bearing the methyl groups appearing at a different chemical shift compared to the other aromatic carbons. The methyl carbons themselves would be observed in the upfield region of the spectrum.

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, various 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would establish the relationships between protons and carbons in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Carbonyl Vibrations and Imide Ring Confirmation

The IR spectrum of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. researchgate.net Typically, cyclic imides show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching, usually in the region of 1700-1800 cm⁻¹. The presence of an N-H bond in the imide ring would give rise to a stretching vibration in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. For phthalimide (B116566) derivatives, common fragmentation pathways involve the loss of CO and other small molecules from the imide ring. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy, enabling the unambiguous determination of a molecule's elemental composition. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, providing confidence in the assigned chemical formula. longdom.org

For 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-, with a chemical formula of C₁₀H₉NO₂, the expected exact mass can be calculated by summing the precise masses of its constituent atoms. This theoretical exact mass serves as a benchmark for experimental HRMS measurements. In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). pnnl.gov The high-resolution mass analyzer then measures the m/z of these ions to four or more decimal places.

The experimentally determined mass is then compared to the theoretical mass. A close match, typically within a few parts per million (ppm), confirms the elemental composition of the compound. This precise data is critical for verifying the identity of a newly synthesized molecule and ruling out other potential structures. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.net

Table 1: Theoretical Mass Data for 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-

| Molecular Formula | Calculated Exact Mass |

| C₁₀H₉NO₂ | 175.0633 |

Note: This table represents theoretical data. Actual HRMS analysis would provide experimental values for comparison.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Isoindole Derivatives

The study of isoindole derivatives by single-crystal X-ray diffraction has revealed key structural features of this class of compounds. rsc.orgmdpi.comacgpubs.org For instance, the crystal structures of N-substituted 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione and 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione provide valuable insights into the likely solid-state structure of 4,7-dimethyl-1H-isoindole-1,3(2H)-dione. nih.govresearchgate.net

In these related structures, the 1H-isoindole-1,3(2H)-dione core is essentially planar. nih.govresearchgate.net The planarity of this fused ring system is a common feature among phthalimide derivatives. mdpi.com The crystal system and space group for these analogs have been determined, providing a basis for what might be expected for the title compound. For example, 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net

The analysis of crystallographic data for such derivatives typically involves the refinement of atomic positions, bond lengths, and angles. These parameters are crucial for building a precise molecular model.

Table 2: Representative Crystallographic Data for a Related Dimethyl-Substituted Isoindoledione Derivative

| Parameter | 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3169 (4) |

| b (Å) | 8.4281 (2) |

| c (Å) | 13.5482 (5) |

| β (°) ** | 95.757 (2) |

| Volume (ų) ** | 1285.71 (7) |

| Z | 4 |

This data is for a structurally similar compound and serves as an illustrative example.

Conformational Analysis and Intermolecular Interactions (Hirshfeld Surface Analysis where applicable)

Conformational analysis of isoindole derivatives reveals the spatial orientation of substituent groups relative to the core ring system. bohrium.com In the solid state, the observed conformation is often the one that allows for the most stable crystal packing, which is governed by a network of intermolecular interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.orgtandfonline.com This method maps the electron density distribution to define a surface around a molecule, allowing for the identification and characterization of close contacts between neighboring molecules. nih.gov The analysis of these surfaces can reveal the presence of various non-covalent interactions, such as hydrogen bonds, C-H···π interactions, and π···π stacking, which play a crucial role in the supramolecular assembly of the crystal. nih.goviucr.org

Chemical Reactivity and Reaction Mechanisms of 1h Isoindole 1,3 2h Dione, 4,7 Dimethyl

Electrophilic Aromatic Substitution Reactions on the Dimethylated Aromatic Ring

The benzene (B151609) ring of 4,7-dimethylphthalimide is subject to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the electronic effects of both the activating methyl groups and the deactivating imide ring.

The two methyl groups at positions 4 and 7 are electron-donating groups (EDGs) due to hyperconjugation and a weak inductive effect (+I). wikipedia.org They activate the aromatic ring towards electrophilic attack and are ortho, para-directors. Conversely, the phthalimide (B116566) structure, with its two electron-withdrawing carbonyl groups, exerts a strong deactivating effect on the aromatic ring, pulling electron density away from it. This deactivation makes electrophilic substitution reactions on the phthalimide system significantly more difficult compared to benzene or toluene. orgsyn.orgnih.gov

In the case of 4,7-dimethylphthalimide, the two activating methyl groups partially counteract the deactivating effect of the imide. The substitution will preferentially occur at the positions most activated by the methyl groups and least deactivated by the imide. The potential sites for substitution are the C-5 and C-6 positions. Both positions are ortho to one methyl group and meta to the other. The directing effects of the two methyl groups reinforce each other at these positions.

For example, in a nitration reaction, which typically uses a mixture of nitric acid and sulfuric acid, the electrophile is the nitronium ion (NO₂⁺). orgsyn.org The reaction would proceed via the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Attack at the C-5 (or C-6) position allows for the positive charge to be delocalized onto the adjacent carbons, including the carbon bearing a methyl group, which helps stabilize the intermediate. libretexts.org

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on 4,7-dimethyl-1H-isoindole-1,3(2H)-dione

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4,7-dimethyl-1H-isoindole-1,3(2H)-dione |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4,7-dimethyl-1H-isoindole-1,3(2H)-dione |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely due to deactivation by the imide group. |

Note: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like phthalimide.

Nucleophilic Additions and Substitutions Involving the Imide Moiety

The imide portion of the molecule contains electrophilic carbonyl carbons and an acidic N-H proton, making it susceptible to a variety of nucleophilic reactions.

The five-membered imide ring can be opened by strong nucleophiles. This reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons.

A classic example is the reaction with hydrazine (B178648) (N₂H₄), known as the Ing-Manske procedure. thermofisher.com In this reaction, hydrazine attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and collapse of the intermediate result in the cleavage of a C-N bond, opening the ring. A second intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety on the remaining carbonyl group leads to the formation of a stable six-membered cyclic hydrazide (phthalhydrazide derivative) and the release of the primary amine, if the starting imide was N-substituted. thermofisher.comwikipedia.org

The reaction proceeds as follows:

Nucleophilic Attack: Hydrazine attacks one of the carbonyl carbons.

Ring Opening: The tetrahedral intermediate collapses, breaking the acyl-nitrogen bond to form a phthalamic acid hydrazide intermediate.

Cyclization: The terminal amino group of the hydrazide attacks the second carbonyl group.

Product Formation: A stable 6-amino-2,3-dihydro-5,8-dimethylphthalazine-1,4-dione is formed, releasing the primary amine (if applicable).

Similarly, hydrolysis with strong acids or bases can also open the imide ring. byjus.com Basic hydrolysis involves the attack of a hydroxide (B78521) ion, leading to the formation of a salt of 4,7-dimethylphthalamic acid. Acid-catalyzed hydrolysis proceeds by protonation of a carbonyl oxygen, followed by the attack of water, ultimately yielding 4,7-dimethylphthalic acid. Computational studies on the parent phthalimide suggest a stepwise mechanism is energetically more favorable than a concerted one for ring-opening. nih.gov These nucleophile-assisted ring-opening reactions are a versatile strategy for synthesizing functionalized compounds. cmu.eduresearchgate.net

The hydrogen atom on the imide nitrogen is acidic (pKa ≈ 8.3 for phthalimide) because the resulting conjugate base, the phthalimide anion, is stabilized by resonance across the two adjacent carbonyl groups. masterorganicchemistry.com This acidity allows for easy deprotonation by a moderately strong base, such as potassium hydroxide or potassium carbonate, to form a potent nitrogen nucleophile. byjus.com

This principle is the foundation of the Gabriel Synthesis of Primary Amines . wikipedia.org The mechanism involves two main steps:

Deprotonation: 4,7-dimethyl-1H-isoindole-1,3(2H)-dione is treated with a base (e.g., KOH) to form the potassium salt of 4,7-dimethylphthalimide. byjus.com

Nucleophilic Substitution (Sₙ2): The resulting 4,7-dimethylphthalimide anion acts as a nucleophile and attacks a primary alkyl halide in an Sₙ2 reaction, displacing the halide and forming an N-alkyl-4,7-dimethylphthalimide. masterorganicchemistry.com The use of secondary alkyl halides is generally unsuccessful due to competing elimination reactions. wikipedia.org

The N-alkylated product can then be cleaved, typically using hydrazine (as described in 4.2.1), to release the desired primary amine. thermofisher.com The advantage of the Gabriel synthesis is that it prevents the over-alkylation that often occurs when preparing amines by direct alkylation of ammonia (B1221849). byjus.com The presence of the 4,7-dimethyl groups on the aromatic ring has a negligible electronic effect on the imide nitrogen and does not significantly alter the course of this reaction. Various solvents, including dimethylformamide (DMF), can be used to facilitate the alkylation. iu.edu

Oxidation and Reduction Pathways of the Isoindole Skeleton

The 4,7-dimethylphthalimide molecule has two primary sites susceptible to oxidation: the methyl groups and the aromatic ring itself. The outcome of an oxidation reaction is highly dependent on the reagents and conditions used.

Under harsh conditions, such as treatment with hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, the alkyl side chains of alkylbenzenes are oxidized to carboxylic acids. libretexts.org In this case, both methyl groups on the 4,7-dimethylphthalimide would likely be oxidized to produce pyromellitic diimide (benzene-1,2,4,5-tetracarboxylic diimide). This reaction proceeds via the formation of benzylic radical intermediates. The aromatic ring itself is generally resistant to oxidation under these conditions due to the deactivating nature of the imide moiety.

Table 2: Potential Oxidation Products of 4,7-dimethyl-1H-isoindole-1,3(2H)-dione

| Oxidizing Agent | Conditions | Likely Product(s) |

|---|---|---|

| KMnO₄, H⁺, Δ | Harsh | Pyromellitic diimide |

Selective oxidation of one methyl group over the other is not expected due to their symmetric electronic environment. However, achieving regioselective oxidation to the aldehyde or monocarboxylic acid stage without oxidizing both methyl groups or cleaving the ring would require milder and more selective oxidizing agents. Studies on the selective oxidation of xylenes (B1142099) often show the formation of toluic acids and phthalic acids, indicating the difficulty in controlling the extent of oxidation. youtube.com For instance, certain microbial oxidation processes can achieve regioselective hydroxylation of xylene isomers, but this is highly specific to the enzyme system. nih.govdocumentsdelivered.com

The isoindole skeleton can undergo reduction at the two carbonyl groups of the imide moiety. The extent of the reduction depends on the reducing agent employed.

Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) of phthalimides can lead to the selective reduction of one carbonyl group to a methylene (B1212753) group, yielding an isoindolin-1-one. rsc.org More powerful reducing agents, such as diborane (B8814927) or lithium aluminum hydride (LiAlH₄), can reduce both carbonyl groups to yield the corresponding isoindoline (B1297411) (2,3-dihydro-1H-isoindole). researchgate.net Electrochemical methods have also been developed for the controlled reduction of cyclic imides to either hydroxylactams or lactams. acs.org

Table 3: Potential Reduction Products of 4,7-dimethyl-1H-isoindole-1,3(2H)-dione

| Reducing Agent | Conditions | Likely Product(s) |

|---|---|---|

| H₂, Pd/C, TFA | Catalytic Hydrogenation | 4,7-Dimethylisoindolin-1-one |

| NaBH₄ | Mild | 3-Hydroxy-4,7-dimethylisoindolin-1-one |

Stereoselective reduction becomes relevant when the substrate is prochiral or when a chiral product is desired. The parent 4,7-dimethyl-1H-isoindole-1,3(2H)-dione is an achiral molecule with a plane of symmetry. Therefore, its reduction with achiral reagents will yield achiral products.

However, if a chiral substituent is attached to the nitrogen atom, the two carbonyl groups become diastereotopic. In this scenario, a stereoselective reduction is possible. The chiral N-substituent can direct the approach of the reducing agent to one of the two carbonyl faces preferentially, leading to one diastereomer of the resulting hydroxylactam in excess. Strategies for stereoselective reduction of imides often employ chiral reducing agents, such as those derived from chiral auxiliaries or chiral catalysts (e.g., oxazaborolidine catalysts), which can differentiate between the two enantiotopic faces of the carbonyl groups, even in N-unsubstituted imides. researchgate.netacs.org

Mechanistic Investigations of Complex Transformations

The introduction of two methyl groups onto the benzene ring of the phthalimide core is expected to influence its electronic properties and, consequently, its reactivity in complex transformations. Methyl groups are known to be electron-donating through inductive and hyperconjugation effects. This increased electron density on the aromatic ring could modulate the reactivity of the dienophile in pericyclic reactions and influence the stability of radical intermediates in cyclization reactions.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic synthesis. For derivatives of 1H-Isoindole-1,3(2H)-dione, the most relevant pericyclic reaction is the Diels-Alder reaction, where the maleimide (B117702) moiety can act as a dienophile.

While no specific theoretical treatments for the pericyclic reactions of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- have been found, computational studies on related systems can provide insights. The electron-donating nature of the 4,7-dimethyl groups would be expected to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. According to frontier molecular orbital (FMO) theory, a higher energy LUMO would generally lead to a decreased reaction rate in a normal-electron-demand Diels-Alder reaction, where the dienophile's LUMO interacts with the diene's Highest Occupied Molecular Orbital (HOMO).

A theoretical treatment would involve computational modeling to determine the geometries and energies of the transition states for the endo and exo approaches of a diene. Such calculations would elucidate the activation energies and predict the stereochemical outcome of the reaction. The table below outlines the expected qualitative effects of the 4,7-dimethyl substitution on key parameters in a hypothetical Diels-Alder reaction.

| Parameter | Expected Effect of 4,7-Dimethyl Substitution | Rationale |

| LUMO Energy | Increase | Electron-donating effect of methyl groups. |

| Reaction Rate (Normal Demand) | Decrease | Larger HOMO-LUMO gap with the diene. |

| Regioselectivity | Altered | Steric and electronic influence of methyl groups. |

| Stereoselectivity (endo/exo) | Potentially Altered | Steric hindrance from the methyl groups may disfavor the typically preferred endo transition state. |

Further computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to quantify these effects and provide a detailed understanding of the reaction mechanism.

Radical cyclization reactions are powerful methods for the construction of cyclic systems. For N-substituted phthalimides, radical reactions often involve the generation of a radical on the N-substituent, which can then undergo cyclization onto the aromatic ring or other appended functionalities.

The presence of the 4,7-dimethyl groups could influence the regioselectivity of a radical addition to the aromatic ring. The electron-donating nature of the methyl groups would activate the aromatic ring towards electrophilic radicals and could direct the cyclization to specific positions. Furthermore, the steric bulk of the methyl groups might play a role in the preferred conformation of the cyclization transition state.

A hypothetical radical cyclization is outlined in the table below, indicating the potential influence of the 4,7-dimethyl groups.

| Step | Description | Potential Influence of 4,7-Dimethyl Groups |

| 1. Radical Generation | Formation of a radical on the N-substituent. | Minimal direct effect. |

| 2. Intramolecular Addition | The radical attacks the aromatic ring or a carbonyl group. | Increased electron density on the ring may favor addition. Steric hindrance could influence the site of attack. |

| 3. Rearomatization/Termination | The resulting radical intermediate is quenched or rearranges. | The stability of the intermediate radical may be affected by the methyl groups. |

Detailed experimental studies, including kinetic analysis and product characterization, combined with computational modeling of the reaction pathways, would be required to fully elucidate the mechanisms of radical cyclization reactions for this specific compound.

Advanced Applications in Synthetic Organic Chemistry and Functional Materials

1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- as a Building Block in Heterocycle Synthesis

The utility of the phthalimide (B116566) framework as a cornerstone in the synthesis of nitrogen-containing heterocycles is well-established. mdpi.com The introduction of methyl groups at the 4 and 7 positions of the isoindole-1,3-dione core can influence the electronic properties and steric hindrance of the molecule, potentially leading to unique reactivity and the formation of novel heterocyclic systems.

Precursor for Fused Ring Systems

While the broader class of isoindole-1,3-diones serves as precursors to a variety of fused heterocyclic systems, specific studies detailing the reactions of the 4,7-dimethyl derivative are not extensively documented. In principle, the dicarbonyl functionality of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- offers reaction sites for condensations and cyclizations. Reactions with binucleophilic reagents could pave the way for the construction of fused ring systems, where the dimethylated benzene (B151609) ring would be an integral part of the final structure. The methyl substituents may also offer sites for further functionalization or influence the regioselectivity of cyclization reactions. However, at present, there is a lack of specific published research to provide concrete examples or detailed reaction pathways for this particular application.

Synthon for Diverse Organic Molecules

Role in Polymer and Material Science Research

The rigid, planar structure and thermal stability of the phthalimide group make it an attractive component for high-performance polymers and functional materials. acgpubs.org The incorporation of the 4,7-dimethyl-substituted isoindoledione unit could impart specific properties to polymeric chains.

Development of Novel Polymeric Materials

Polyimides, a class of polymers known for their exceptional thermal and chemical resistance, are synthesized from the condensation of diamines and dianhydrides. While 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- is not a dianhydride, its derivatives could potentially be used as monomers. For instance, functionalization of the methyl groups or the aromatic ring could lead to the creation of novel diamine or dianhydride monomers containing the 4,7-dimethylphthalimide core. These monomers could then be polymerized to produce polyimides with modified properties, such as increased solubility in organic solvents due to the methyl groups, or altered thermal and mechanical characteristics. However, there is a scarcity of research focused on the synthesis and characterization of such novel polymeric materials derived specifically from 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-.

Exploration of Optical and Electrical Properties

The photophysical and electronic properties of materials containing the phthalimide moiety are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acgpubs.orgresearchgate.net The electron-withdrawing nature of the imide group, combined with the aromatic system, can lead to interesting charge-transfer characteristics. The presence of methyl groups on the benzene ring of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- would be expected to modulate these properties by altering the electron density of the aromatic system. This could influence the absorption and emission spectra, as well as the charge transport properties of materials incorporating this unit. A systematic investigation into the optical and electrical properties of derivatives and polymers of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- is needed to fully understand their potential in this area, as specific data is not currently prevalent in the literature.

Catalytic Applications of Isoindole-1,3(2H)-dione Derivatives

The phthalimide structure can be found in various ligands and catalysts. mdpi.com N-hydroxyphthalimide (NHPI) and its derivatives are well-known catalysts for aerobic oxidation reactions. It is conceivable that an N-hydroxy derivative of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- could exhibit catalytic activity. The methyl groups might influence the catalyst's stability, solubility, or the redox potential of the active nitroxyl (B88944) radical species. Furthermore, the phthalimide nitrogen can be functionalized to create ligands for transition metal catalysis. The 4,7-dimethyl substitution pattern could sterically and electronically tune the properties of such metal complexes, potentially leading to catalysts with novel reactivity or selectivity. Nevertheless, the exploration of catalytic applications of derivatives of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- is a field that remains largely unexplored, with no specific examples reported in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 1h Isoindole 1,3 2h Dione, 4,7 Dimethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, geometry, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine its most stable three-dimensional arrangement of atoms—its equilibrium geometry. researchgate.net

These calculations optimize the molecular structure by finding the geometry with the minimum energy. The resulting bond lengths, bond angles, and dihedral angles provide a precise and detailed picture of the molecule's shape. The stability of the molecule is inferred from its total electronic energy, with lower energies indicating greater stability. The planarity of the isoindole-1,3-dione core and the orientation of the methyl groups are key structural parameters determined in these studies. nih.gov

Table 1: Illustrative Optimized Geometric Parameters of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- Calculated using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-N | 1.40 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 |

| C-H (methyl) | 1.09 |

| **Bond Angles (°) ** | |

| O=C-N | 125 |

| C-N-C | 112 |

| C-C-C (aromatic) | 118 - 122 |

| H-C-H (methyl) | 109.5 |

Note: This data is hypothetical and for illustrative purposes.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comutexas.edu The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. utexas.edu A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. utexas.edu Conversely, a small gap indicates that the molecule is more prone to chemical reactions. DFT calculations provide the energies of these orbitals and a visualization of their spatial distribution, highlighting regions of the molecule that are electron-rich (HOMO) or electron-poor (LUMO), thereby predicting sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic Property Simulations and Theoretical Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. mdpi.com Computational methods, particularly DFT, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govsemanticscholar.org The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted NMR spectra can aid in the assignment of experimental peaks, help to distinguish between different isomers, and provide confidence in the structural elucidation of newly synthesized compounds. semanticscholar.org

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts (ppm) for 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C=O | - | 168.0 |

| Aromatic C-H | 7.5 - 7.8 | 123.0 - 135.0 |

| Aromatic C (quaternary) | - | 132.0 - 140.0 |

| CH3 | 2.5 | 18.0 |

Note: This data is hypothetical and for illustrative purposes, referenced to TMS.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. Computational vibrational frequency analysis, typically performed using DFT, calculates the frequencies and intensities of these modes. researchgate.net

The theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. For 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-, key predicted vibrations would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups in the imide ring, C-N stretching, aromatic C-H stretching, and the various modes associated with the methyl groups. researchgate.net

Table 4: Illustrative Predicted Key Vibrational Frequencies (cm-1) for 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-

| Vibrational Mode | Predicted Frequency (cm-1) |

| Aromatic C-H Stretch | 3050 - 3100 |

| CH3 Stretch | 2920 - 2980 |

| C=O Asymmetric Stretch | 1770 |

| C=O Symmetric Stretch | 1710 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1350 |

Note: This data is hypothetical and for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can also be used to explore the mechanisms of chemical reactions. Reaction pathway analysis involves mapping the potential energy surface of a reaction, from reactants to products. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products.

For a molecule like 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-, theoretical modeling could be used to investigate reactions such as nucleophilic attack at the carbonyl carbons or electrophilic substitution on the aromatic ring. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy of a reaction, which is critical for understanding its rate and feasibility. Methods like synchronous transit-guided quasi-Newton (STQN) are employed to locate transition state structures. These studies provide a detailed, step-by-step understanding of how chemical transformations occur, which is often difficult to obtain through experimental means alone.

Energy Profiles of Key Reactions

There is currently no published research detailing the energy profiles of key reactions involving 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-. Such studies would typically involve quantum mechanical calculations to determine the transition state energies and reaction coordinates for processes such as N-alkylation, N-arylation, or ring-opening reactions. This information is vital for understanding the reactivity and synthetic utility of the compound.

Mechanistic Insights from Computational Approaches

Detailed mechanistic insights for reactions of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- derived from computational approaches are not available in the current scientific literature. Computational studies would be instrumental in mapping out the step-by-step mechanisms of its formation or subsequent transformations, identifying key intermediates and transition states, and explaining the regioselectivity and stereoselectivity of reactions.

Molecular Dynamics Simulations for Conformational Analysis

There are no specific molecular dynamics simulation studies reported for 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-. Such simulations would provide valuable information on the molecule's flexibility, preferred conformations in different solvent environments, and potential intermolecular interactions. This is particularly important for understanding its physical properties and how it might interact with biological targets or other molecules in a condensed phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,7-dimethyl-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves condensation reactions or nucleophilic substitutions starting from phthalic anhydride derivatives. For example, dimethyl groups can be introduced via Friedel-Crafts alkylation or directed ortho-methylation. Optimization includes:

- Temperature Control : Reactions at 80–120°C in aprotic solvents (e.g., DMF or DMSO) to enhance solubility and regioselectivity.

- Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the dimethyl derivative .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 100°C |

| Solvent | DMF |

| Catalyst | AlCl₃ (0.5 equiv) |

Q. How should researchers characterize the purity and structural integrity of 4,7-dimethyl-1H-isoindole-1,3(2H)-dione using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign methyl protons (δ ~2.5 ppm) and carbonyl carbons (δ ~170 ppm). Use 2D NMR (HSQC, HMBC) to resolve ambiguities in substitution patterns .

- IR : Confirm carbonyl stretches (C=O) at ~1770 cm⁻¹.

- Crystallography : Grow single crystals via slow evaporation in methanol. X-ray diffraction resolves spatial arrangement; for example, a triclinic crystal system with hydrogen-bonded networks .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the cyclooxygenase (COX) inhibitory activity of 4,7-dimethyl-1H-isoindole-1,3(2H)-dione derivatives?

- Methodological Answer :

- In Vitro Assays : Use COX-1/COX-2 enzyme inhibition kits (e.g., fluorometric or colorimetric) to measure IC₅₀ values. Compare activity against reference inhibitors (e.g., indomethacin).

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities at the COX-2 active site. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with methyl groups .

- Key Finding : Derivatives with electron-withdrawing groups show enhanced COX-2 selectivity (IC₅₀ < 10 µM) compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in reported biological activities of 4,7-dimethyl-1H-isoindole-1,3(2H)-dione across different in vitro and in vivo models?

- Methodological Answer :

- Model Validation : Ensure consistency in cell lines (e.g., RAW264.7 macrophages for inflammatory assays) and animal models (e.g., carrageenan-induced paw edema in rats).

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS to correlate in vitro potency with in vivo efficacy.

- Dose-Response Studies : Use gradient concentrations (1–100 µM) to identify threshold effects. For example, neuropathic pain models may require higher doses due to blood-brain barrier penetration .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of 4,7-dimethyl-1H-isoindole-1,3(2H)-dione?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate lipophilicity. The compound likely follows Lipinski’s Rule of Five (MW < 500, H-bond donors < 5).

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict protein binding. Use GROMACS with CHARMM force fields.

- Metabolism Prediction : CYP450 isoform screening (e.g., CYP3A4) via docking to identify potential metabolites .

Data Contradictions and Validation

- Example : A study reported potent COX-2 inhibition (IC₅₀ = 5 µM) , while another found weak activity in neuropathic pain models .

- Resolution : Validate assay conditions (e.g., enzyme source, substrate concentration) and confirm compound stability under experimental settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: Synthesis of N-substituted 4,7-dimethylphthalimides.

Figure 1: Synthesis of N-substituted 4,7-dimethylphthalimides.